molecular formula C20H25ClN2O3S B4993113 3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide

Katalognummer B4993113
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: PMZQKBGBASDNNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.

Wirkmechanismus

3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased signaling downstream of the B-cell receptor, including the activation of nuclear factor kappa B (NF-κB) and AKT pathways, resulting in decreased cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK activity, leading to decreased proliferation and survival of B-cells. In preclinical studies, this compound has demonstrated anti-tumor activity in mouse models of B-cell malignancies, including lymphoma and chronic lymphocytic leukemia. This compound has also shown potential as a therapeutic agent for the treatment of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.

Vorteile Und Einschränkungen Für Laborexperimente

3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has several advantages as a tool compound for preclinical studies. It is a potent and selective inhibitor of BTK activity, which makes it a valuable tool for studying the role of BTK in B-cell signaling and for investigating the therapeutic potential of BTK inhibitors. However, this compound has limitations as a tool compound, including its relatively low solubility and stability, which can affect its pharmacokinetic properties and bioavailability in vivo.

Zukünftige Richtungen

There are several potential future directions for research on 3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide and BTK inhibitors. One area of research is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties and bioavailability. Another area of research is the investigation of the potential combination of BTK inhibitors with other targeted therapies or immunotherapies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers for patient selection and monitoring of therapy.

Synthesemethoden

The synthesis of 3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, including the coupling of 3-chloro-4-aminobenzamide with 1-(3-thienylmethyl)-4-piperidinol, followed by the protection of the hydroxyl group with methoxyethyl and the final deprotection step to obtain this compound. The synthesis has been published in a patent application by Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models for its potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways in B-cells, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have demonstrated that this compound has anti-tumor activity in mouse models of B-cell lymphoma and chronic lymphocytic leukemia.

Eigenschaften

IUPAC Name

3-chloro-N-(2-methoxyethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-25-10-7-22-20(24)16-2-3-19(18(21)12-16)26-17-4-8-23(9-5-17)13-15-6-11-27-14-15/h2-3,6,11-12,14,17H,4-5,7-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZQKBGBASDNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.